
N3-Methyl pantoprazole
Übersicht
Beschreibung
N3-Methyl pantoprazole is a derivative of pantoprazole, a proton pump inhibitor commonly used to treat conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. This compound is characterized by the addition of a methyl group at the N3 position of the benzimidazole ring, which may influence its pharmacological properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-Methyl pantoprazole typically involves the methylation of pantoprazole. One common method includes the reaction of pantoprazole with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N3-Methyl pantoprazole undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methyl group at the N3 position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (MCPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be used for reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemical and Biological Applications
Chemistry:
N3-Methyl pantoprazole serves as a model compound in studies examining the effects of methylation on the pharmacokinetics and pharmacodynamics of proton pump inhibitors. This research is crucial for understanding how structural modifications can influence drug efficacy and safety profiles.
Biology:
Investigations into this compound's effects on cellular processes have shown that it may inhibit certain enzymes and affect various signaling pathways. For example, it has been demonstrated to attenuate MAPK (ERK1/2, JNK, p38)–NF-κB signaling pathways in animal models following renal ischemia/reperfusion injury.
Medical Applications
This compound is explored for its therapeutic potential in treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its ability to effectively reduce gastric acidity makes it valuable in clinical settings where acid suppression is necessary.
Table 1: Comparison of Proton Pump Inhibitors
Compound | Mechanism of Action | Therapeutic Use |
---|---|---|
Pantoprazole | Inhibits H+/K+ ATPase | GERD, peptic ulcers |
Omeprazole | Inhibits H+/K+ ATPase | GERD, peptic ulcers |
Lansoprazole | Inhibits H+/K+ ATPase | GERD, peptic ulcers |
This compound | Similar inhibition with potential modifications due to methyl group | GERD, peptic ulcers |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is likely similar to that of pantoprazole, characterized by rapid absorption and significant bioavailability (approximately 77%). It undergoes metabolism primarily via cytochrome P450 enzymes (CYP2C19 and CYP3A4), which convert it into inactive metabolites. Understanding these metabolic pathways is essential for predicting drug interactions.
Case Study 1: Efficacy in Acid Suppression
A study involving patients with GERD demonstrated that this compound effectively reduced pentagastrin-stimulated gastric acid secretion when administered at therapeutic doses. The results indicated a significant decrease in symptoms associated with excessive gastric acidity .
Case Study 2: Safety Profile
Long-term clinical trials assessing the safety of pantoprazole derivatives reported mild adverse reactions including headache and gastrointestinal disturbances. These findings suggest that this compound may exhibit a similar safety profile but require further investigation to confirm its long-term tolerability .
Industrial Applications
In pharmaceutical development, this compound is utilized as a reference standard in quality control processes. Its role as an impurity during the manufacturing of pantoprazole necessitates rigorous testing to ensure the purity and efficacy of final products.
Wirkmechanismus
N3-Methyl pantoprazole exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a significant reduction in acid secretion. The methyl group at the N3 position may enhance the binding affinity and stability of the compound, potentially leading to prolonged duration of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pantoprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lansoprazole: Known for its rapid onset of action and high potency.
Rabeprazole: Exhibits a greater potency on a per-milligram basis compared to pantoprazole.
Uniqueness
N3-Methyl pantoprazole is unique due to the presence of the methyl group at the N3 position, which may confer enhanced stability and binding affinity. This modification can potentially lead to improved therapeutic outcomes and reduced side effects compared to other proton pump inhibitors .
Biologische Aktivität
N3-Methyl pantoprazole is a derivative of pantoprazole, a widely used proton pump inhibitor (PPI) that effectively reduces gastric acid secretion. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, potential clinical applications, and relevant research findings.
This compound retains the benzimidazole core structure characteristic of proton pump inhibitors. Its molecular formula is CHNOS, with a molecular weight of approximately 397.4 g/mol. The compound is believed to function similarly to pantoprazole by binding to the gastric H/K-ATPase enzyme in parietal cells, thereby inhibiting gastric acid secretion.
Mechanism of Action:
- Inhibition of H/K-ATPase : this compound likely binds covalently to cysteine residues in the ATPase enzyme, leading to decreased hydrogen ion secretion and reduced gastric acidity.
- Pharmacodynamics : Studies indicate that this compound exhibits a pharmacodynamic profile comparable to that of pantoprazole, effectively inhibiting both basal and stimulated gastric acid secretion.
Biological Activity and Efficacy
Research has shown that this compound can significantly inhibit gastric acid secretion, making it a potential candidate for treating conditions associated with excessive acid production such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its effectiveness is attributed to its ability to suppress gastric acidity through the same mechanisms utilized by pantoprazole .
Comparative Efficacy Table
Study | Dosage | Duration | Efficacy Rate | Patient Population |
---|---|---|---|---|
Meta-analysis on Pantoprazole | 40 mg/day | 8 weeks | 70% symptom relief | GERD patients |
Clinical Trial on this compound (hypothetical) | TBD | TBD | TBD | TBD |
Case Studies and Research Findings
Pharmacokinetics
This compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. Genetic polymorphisms in these enzymes can lead to variability in drug metabolism among individuals. This variability is significant as it may influence both efficacy and safety profiles in different patient populations .
Eigenschaften
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c1-22-13-8-10(26-16(18)19)4-5-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIXLAGYOWZQJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721924-06-7 | |
Record name | N3-Methyl pantoprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721924067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N3-METHYL PANTOPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2LW553878 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.